molecular formula C9H7FOS B8345543 7-Fluoro-4-methoxy-1-benzothiophene

7-Fluoro-4-methoxy-1-benzothiophene

Cat. No. B8345543
M. Wt: 182.22 g/mol
InChI Key: UWORMZGQZQTGNZ-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

A mixture of 7-fluoro-4-methoxy-1-benzothiophene-2-carboxylic acid (61.4 g, 271 mmol) and copper powder (22.4 g, 352 mmol) in quinoline (500 mL) was heated at 190° C. for 1 h. Cooled to ambient and poured onto aqueous hydrochloric acid (2 N, 750 mL). Stirred with ethyl acetate (500 mL) for 15 minutes. Filtered through Celite, washing with ethyl acetate. The aqueous layer was extracted into ethyl acetate and the combined organic layers were washed with aqueous hydrochloric acid (2 N, 500 mL), water (500 mL), brine (500 mL), dried over MgSO4 and evaporated in vacuo. Purified by column chromatography, eluting silica gel with iso-hexane/diethyl ether 0–5% to give the product as a brown oil which crystallised to give the title compound (41.3 g, 84%); δH (300 MHz, CDCl3) 7.51 (1H, m, ArH), 7.38 (1H, d, ArH), 6.98 (1H, t, ArH), 6.65 (1H, dd, ArH) and 3.92 (3H, s, OCH3).
Name
7-fluoro-4-methoxy-1-benzothiophene-2-carboxylic acid
Quantity
61.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
22.4 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[S:9][C:8](C(O)=O)=[CH:7][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1.Cl.C(OCC)(=O)C>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[F:1][C:2]1[C:10]2[S:9][CH:8]=[CH:7][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
7-fluoro-4-methoxy-1-benzothiophene-2-carboxylic acid
Quantity
61.4 g
Type
reactant
Smiles
FC1=CC=C(C=2C=C(SC21)C(=O)O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
22.4 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled
FILTRATION
Type
FILTRATION
Details
Filtered through Celite
WASH
Type
WASH
Details
washing with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted into ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with aqueous hydrochloric acid (2 N, 500 mL), water (500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purified by column chromatography
WASH
Type
WASH
Details
eluting silica gel with iso-hexane/diethyl ether 0–5%

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=2C=CSC21)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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